molecular formula C11H7ClN2 B3035256 6-chloro-9H-pyrido[3,4-b]indole CAS No. 30684-46-9

6-chloro-9H-pyrido[3,4-b]indole

Cat. No.: B3035256
CAS No.: 30684-46-9
M. Wt: 202.64 g/mol
InChI Key: YOYDGKNKZANQBG-UHFFFAOYSA-N
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Description

6-chloro-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The structure of this compound consists of a pyridine ring fused to an indole moiety, with a chlorine atom attached at the 6th position. This compound is of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

6-chloro-9H-pyrido[3,4-b]indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous substances . The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can intercalate with DNA, influencing gene expression and potentially leading to mutagenic effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the intercalation of this compound with DNA can disrupt normal cellular functions, leading to changes in gene expression and potentially causing cellular stress or apoptosis . Furthermore, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolic processes within cells, affecting the overall cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as DNA and enzymes. The intercalation of this compound with DNA can lead to structural changes in the DNA helix, affecting gene expression and potentially causing mutagenic effects . Additionally, the inhibition of cytochrome P450 enzymes by this compound can result in the disruption of metabolic pathways, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular stress, apoptosis, and potential mutagenic effects . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The interaction with cytochrome P450 enzymes is particularly significant, as it affects the metabolic flux and levels of metabolites within cells . The inhibition of these enzymes by this compound can lead to the accumulation of certain metabolites and the depletion of others, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also influence its accumulation and biological effects, with certain tissues exhibiting higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within the nucleus, for example, can enhance its interaction with DNA and its effects on gene expression . Additionally, the presence of this compound in other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9H-pyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. For instance, the reaction of 6-chloro-2-nitrophenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-chloro-9H-pyrido[3,4-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    9H-pyrido[3,4-b]indole: Lacks the chlorine atom at the 6th position.

    6-bromo-9H-pyrido[3,4-b]indole: Contains a bromine atom instead of chlorine.

    6-fluoro-9H-pyrido[3,4-b]indole: Contains a fluorine atom instead of chlorine.

Uniqueness

6-chloro-9H-pyrido[3,4-b]indole is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.

Properties

IUPAC Name

6-chloro-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYDGKNKZANQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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